molecular formula C43H72O11 B13798634 Narasin from Streptomyces auriofaciens

Narasin from Streptomyces auriofaciens

Cat. No.: B13798634
M. Wt: 765.0 g/mol
InChI Key: VHKXXVVRRDYCIK-CEUFFSKQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Narasin is a polyether antibiotic produced by the bacterium Streptomyces auriofaciens. It is known for its potent antibacterial and antifungal properties, particularly against Gram-positive bacteria and certain fungi. Narasin is widely used in the livestock industry as a feed additive to control coccidial infections in poultry and to promote growth in swine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Narasin is typically isolated from the fermentation broth of Streptomyces auriofaciens. The process involves several steps, including organic solvent extraction and silica gel chromatography. The crude narasin is dissolved in benzene and applied to a silica gel column. Elution with benzene-ethyl acetate mixtures yields narasin and its derivatives .

Industrial Production Methods: Industrial production of narasin involves large-scale fermentation of Streptomyces auriofaciens. The fermentation broth is filtered, and the mycelial solids are extracted with methanol. The extract is then concentrated and subjected to further purification steps, including pH adjustment and extraction with ethyl acetate .

Chemical Reactions Analysis

Types of Reactions: Narasin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure to enhance its efficacy or to produce derivatives with different properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize narasin.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce narasin.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions include narasin methyl ester and narasin B, which have distinct physical and chemical properties .

Scientific Research Applications

Narasin has a wide range of scientific research applications:

Mechanism of Action

Narasin functions by disrupting the ion channels in the cell membranes of susceptible microorganisms. This disruption affects the ion balance and energy metabolism of the bacteria, leading to their inhibition and death. Specifically, narasin binds to sodium, potassium, and hydrogen ions, facilitating their transfer across the bacterial cell membrane. This results in an increase in hydrogen ion concentration inside the cell, activating the ATPase pump to expel excess hydrogen ions. The cell is depleted of its energy resources, reducing its fermentative functions and cell division .

Comparison with Similar Compounds

Narasin is closely related to other polyether antibiotics such as salinomycin, monensin, and lasalocid. These compounds share similar ionophoric properties and mechanisms of action but differ in their specific ion selectivity and potency. For example:

Narasin’s unique structure and ionophoric properties make it a valuable compound in both scientific research and industrial applications.

Properties

Molecular Formula

C43H72O11

Molecular Weight

765.0 g/mol

IUPAC Name

(2R)-2-[(2R,3S,5S,6R)-6-[(2S,3S,4S,6R)-6-[(3S,5S,7R,9S,10S,12R)-3-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]butanoic acid

InChI

InChI=1S/C43H72O11/c1-12-30(35(46)27(8)34(45)28(9)36-23(4)21-24(5)37(51-36)31(13-2)39(47)48)38-25(6)22-26(7)42(52-38)18-15-32(44)43(54-42)20-19-40(11,53-43)33-16-17-41(49,14-3)29(10)50-33/h15,18,23-34,36-38,44-45,49H,12-14,16-17,19-22H2,1-11H3,(H,47,48)/t23-,24-,25-,26+,27-,28-,29-,30-,31+,32?,33+,34+,36+,37+,38-,40-,41+,42-,43-/m0/s1

InChI Key

VHKXXVVRRDYCIK-CEUFFSKQSA-N

Isomeric SMILES

CC[C@H]([C@H]1[C@H](C[C@@H]([C@@H](O1)[C@@H](C)[C@@H]([C@H](C)C(=O)[C@H](CC)[C@@H]2[C@H](C[C@H]([C@]3(O2)C=CC([C@@]4(O3)CC[C@@](O4)(C)[C@H]5CC[C@@]([C@@H](O5)C)(CC)O)O)C)C)O)C)C)C(=O)O

Canonical SMILES

CCC(C1C(CC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)O)C)C)O)C)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.